molecular formula C19H23N3O2S B2741126 N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide CAS No. 2034489-64-8

N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide

Numéro de catalogue B2741126
Numéro CAS: 2034489-64-8
Poids moléculaire: 357.47
Clé InChI: CLJGRRBSFQBXOI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. CX-4945 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.

Applications De Recherche Scientifique

Antimicrobial Activity

The synthesized derivatives of N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide have been evaluated for their antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising effects against both Gram-positive and Gram-negative bacterial species, as well as fungal strains . These findings suggest potential applications in combating microbial infections.

Anticancer Properties

Cancer remains a significant global health challenge. Compounds d6 and d7 derived from N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide were found to be highly active against estrogen receptor-positive human breast adenocarcinoma cells (MCF7) in vitro . These results highlight the compound’s potential as an anticancer agent.

Rational Drug Design

Molecular docking studies revealed that compounds d1, d2, d3, d6, and d7 interacted favorably with specific protein binding pockets (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead molecules for rational drug design, opening avenues for targeted therapies .

Thiazole-Based Drug Development

The thiazole nucleus, a key component of N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Researchers continue to explore its potential in drug development.

Multidisciplinary Approaches

Given the complexity of cancer, multidisciplinary scientific approaches are essential. N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide derivatives contribute to this effort by offering novel modes of action and potential therapeutic avenues .

Overcoming Antimicrobial Resistance

The rise of antimicrobial resistance necessitates the discovery of new molecules. N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide derivatives represent a step toward addressing this challenge by providing alternative antimicrobial agents .

Propriétés

IUPAC Name

N-[2-[(4-cyclohexyl-1,3-thiazol-2-yl)methylamino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c23-17(11-21-19(24)15-9-5-2-6-10-15)20-12-18-22-16(13-25-18)14-7-3-1-4-8-14/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJGRRBSFQBXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(((4-cyclohexylthiazol-2-yl)methyl)amino)-2-oxoethyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.